molecular formula C4H8ClF3N2O B1448529 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride CAS No. 1803592-34-8

2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride

Cat. No. B1448529
CAS RN: 1803592-34-8
M. Wt: 192.57 g/mol
InChI Key: QNXYIEGDIYLNFW-UHFFFAOYSA-N
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Description

“2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” is a chemical compound with the CAS Number: 1803592-34-8 . It is a reactant in the synthesis of isoxazoline indolizine amides . It is usually stable in the form of a salt and is a key intermediate in the synthesis of many active ingredients that are useful in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of “2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide . This reaction is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether in an autoclave under pressure . An alternative method involves the preparation of 2-amino-N-(2,2,2-trifluoroethyl) acetamide using readily available reactants such as phthalylglycyl chloride .


Molecular Structure Analysis

The molecular formula of “2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” is C4H8ClF3N2O . The molecular weight is 192.57 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” include the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by treatment with aqueous ammonia . The compound is also a reactant in the synthesis of isoxazoline indolizine amides .


Physical And Chemical Properties Analysis

“2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” is a solid at room temperature . It is soluble in water and organic solvents such as alcohol and ether . The melting point is approximately 112-115°C .

Scientific Research Applications

Synthesis of Isoxazoline Indolizine Amides

This compound is used as a reactant in the synthesis of isoxazoline indolizine amides . These molecules exhibit antimicrobial activity, making them potential candidates for the development of new antibiotics.

Organic Synthesis

2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is a versatile acetamide derivative crucial in organic synthesis . Its trifluoroethyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity .

Medicinal Chemistry

This compound serves as a key intermediate in creating complex organic molecules and is vital in drug development . The amide functionality of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride enables it to engage in various chemical reactions, facilitating the introduction of diverse functional groups and the modulation of biological properties .

Synthesis of Fluralaner

In the synthesis of fluralaner, an anthelmintic agent, 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride plays a pivotal role .

Green Preparation Method

Its green preparation method, involving easily accessible starting materials and environmentally friendly conditions, showcases its potential for sustainable industrial-scale production .

Physicochemical Properties

The presence of the trifluoroethyl substituent influences important physicochemical properties such as solubility, lipophilicity, and metabolic stability . These properties, in turn, impact the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .

Safety and Hazards

The compound is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-1-3(8)10;/h9H,1-2H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXYIEGDIYLNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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